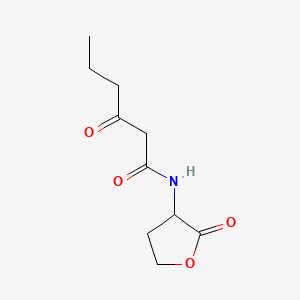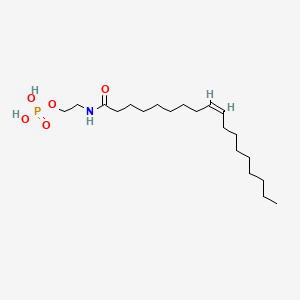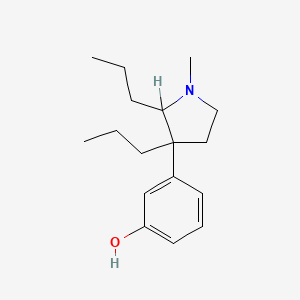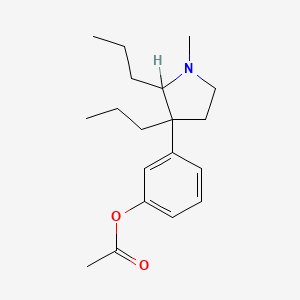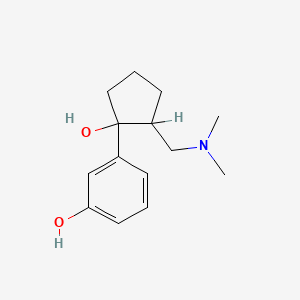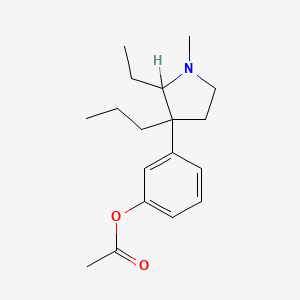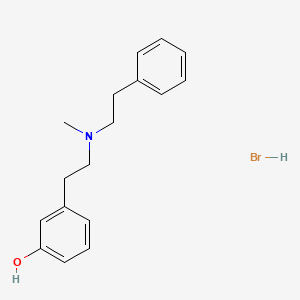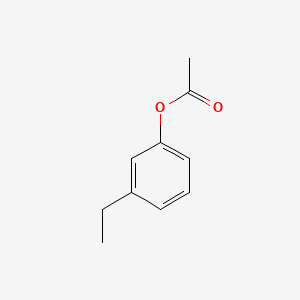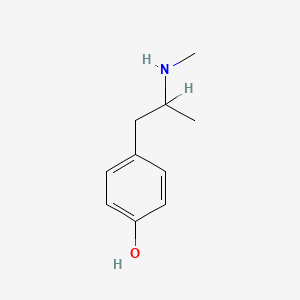
Pholedrine
Descripción general
Descripción
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . It is administered as a topical eye drop form for the purpose of dilating the pupil and can be used to diagnose Horner’s syndrome .
Synthesis Analysis
A method for determining this compound in human body fluids utilizing high-performance liquid chromatography (HPLC)/tandem mass spectrometry (LC-MS/MS) with a turbo ion-spray source was developed . The method is able to simultaneously quantify amphetamines .
Molecular Structure Analysis
The molecular formula of this compound is C10H15NO . The IUPAC name is 4-[2-(methylamino)propyl]phenol . The InChI is 1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 . The Canonical SMILES is CC(CC1=CC=C(C=C1)O)NC .
Chemical Reactions Analysis
This compound is a cardiovascular agent exerting hypertensive and adrenergic effects . High doses may cause a drop in the peripheral circulation blood flow and increase blood pressure, heart rate, and body temperature up to a state of central respiratory paralysis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.23 g/mol . It is a member of amphetamines .
Aplicaciones Científicas De Investigación
Investigaciones farmacocinéticas
Pholedrine se ha utilizado en investigaciones farmacocinéticas . Un método para la cuantificación de this compound en suero humano implica la extracción de la muestra con benceno utilizando un reactivo de emparejamiento iónico, ácido bis(2-etilhexil)fosfórico, y reextracción en ácido fosfórico diluido . Este procedimiento permite la cuantificación en el nivel de nanogramos más bajo y es útil para investigaciones farmacocinéticas .
Epidemiología basada en aguas residuales
This compound se ha identificado como un posible marcador en la epidemiología basada en aguas residuales . Puede utilizarse para medir el consumo de metanfetamina, que podría dar lugar a una sobreestimación si la metanfetamina se eliminara directamente al sistema de alcantarillado . El uso de this compound en combinación con metanfetamina puede detectar mejor los eventos de eliminación directa y su potencial como marcador del consumo de metanfetamina .
Análisis químico
This compound se puede analizar utilizando cromatografía líquida de alto rendimiento . Este método implica el uso de una columna de fase inversa ODS con heptanesulfonato como reactivo de emparejamiento iónico . Esta técnica es útil para la detección y cuantificación de this compound en diversas muestras .
Análisis de drogas
This compound se utiliza como estándar analítico para el análisis de drogas . Se puede utilizar para determinar la presencia y cantidad de ciertas sustancias en una muestra .
Monitoreo ambiental
This compound se puede utilizar en el monitoreo ambiental . Puede ayudar a identificar posibles casos de eliminación directa de metanfetamina .
Investigación en salud pública
This compound se puede utilizar en investigación en salud pública . Mediante la medición de los niveles de this compound en las aguas residuales, los investigadores pueden estimar el consumo de metanfetamina en una población .
Mecanismo De Acción
Target of Action
Pholedrine, also known as 4-hydroxy-N-methylamphetamine (4-HMA), 4-hydroxymethamphetamine, and para-hydroxymethamphetamine, is a drug that stimulates the sympathetic nervous system . The primary targets of this compound are the receptors in the sympathetic nervous system .
Mode of Action
This compound acts as an indirect sympathomimetic amine . It interacts with its targets in the sympathetic nervous system, leading to a series of physiological changes . .
Biochemical Pathways
It is known that this compound stimulates the sympathetic nervous system , which suggests that it may affect the biochemical pathways related to the function of this system
Pharmacokinetics
This compound is administered as a topical eye drop for the purpose of dilating the pupil
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of the sympathetic nervous system . This leads to physiological changes such as pupil dilation . This compound can also be used to diagnose Horner’s syndrome, a condition that affects the eyes and part of the face .
Propiedades
IUPAC Name |
4-[2-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUQZKJEOOQSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6114-26-7 (sulfate[2:1]) | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70861908 | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370-14-9 | |
| Record name | (±)-Pholedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pholedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Methylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pholedrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOLEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY28O44JGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Pholedrine is an indirectly acting sympathomimetic amine. It works by releasing norepinephrine from sympathetic nerve terminals, which then activates adrenergic receptors. [, , , ]
A: While this compound can stimulate both alpha and beta-adrenergic receptors, its actions are predominantly mediated through alpha-adrenergic receptors. [, ]
A: this compound's ability to dilate the pupil makes it a useful diagnostic tool in Horner's syndrome. By observing the pupillary response to this compound eye drops, clinicians can differentiate between preganglionic and postganglionic lesions of the sympathetic pathway. [, , ]
A: Cocaine prolongs the mydriatic effect of this compound. Studies have shown that the residual effect of cocaine can interfere with this compound-induced pupillary dilation for at least 48 hours. []
A: Yes, research suggests that this compound, along with cocaine, can be used to evaluate sympathetic denervation in the pupils of diabetic patients. Diminished pupillary responses to these agents may indicate autonomic neuropathy. []
ANone: The molecular formula of this compound is C10H15NO2, and its molecular weight is 181.23 g/mol.
A: Research has shown varying drug release rates depending on the type of poly(meth)acrylate coating used. Eudragit RS, RL, and E 30D coatings resulted in a consistent, pH-independent drug release. In contrast, coatings with Scopacryl D 336, D 339, and D 340 showed pH-dependent release, with faster release at a pH of 7.4. [, , ]
A: The mydriatic effect of this compound typically lasts for 8-10 hours, with maximal dilation occurring between 20 and 90 minutes after instillation. []
A: While the exact metabolic pathway of this compound in humans is not fully elucidated in the provided research, studies indicate that it might undergo conjugation with sulfate. [, ]
A: No, this compound's ability to dilate the pupil appears to be independent of the baseline pupil diameter. []
A: While generally well-tolerated, this compound can cause side effects such as tachycardia, hypertension, anxiety, and headache. [, ]
A: While one study suggests a potential link between this compound use during pregnancy and congenital abnormalities, further research is needed to confirm this association. []
A: Several methods have been developed for this compound quantification, including radioimmunoassay, gas chromatography/mass spectrometry, and high-performance liquid chromatography. [, , ]
A: this compound was first introduced as a pressor agent in the mid-20th century for treating hypotension. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




